

# AZD-8055 ATP-competitive mTOR inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interes	t	
Compound Name:	AZD-8055	
Cat. No.:	B1683969	Get Quote

An In-depth Technical Guide to AZD-8055: An ATP-Competitive mTOR Inhibitor

#### **Abstract**

**AZD-8055** is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily target the mTORC1 complex, **AZD-8055** inhibits the kinase activity of mTOR itself, thereby affecting both mTORC1 and mTORC2 complexes.[3][4] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism observed with rapalogs.[1][4] With a low nanomolar IC50 value against mTOR kinase, **AZD-8055** demonstrates significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and has shown tumor growth inhibition in various preclinical xenograft models.[1][3][5] This guide provides a comprehensive overview of the technical details of **AZD-8055**, including its mechanism of action, pharmacological data, key experimental protocols, and its effects on the PI3K/Akt/mTOR signaling pathway.

# **Chemical Properties and Structure**

**AZD-8055** is a small molecule with the chemical formula C<sub>25</sub>H<sub>31</sub>N<sub>5</sub>O<sub>4</sub> and a molecular weight of 465.55 g/mol .[6] Its structure is distinct from rapamycin, enabling it to access the ATP-binding cleft of the mTOR kinase domain.

Caption: Key chemical and physical properties of AZD-8055.

#### **Mechanism of Action**



**AZD-8055** functions as an ATP-competitive inhibitor of mTOR kinase.[1][7] By binding to the kinase domain, it blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes. This contrasts with rapalogs, which are allosteric inhibitors that only partially inhibit mTORC1 and do not directly inhibit mTORC2.[5][8]

- mTORC1 Inhibition: AZD-8055 prevents the phosphorylation of key mTORC1 substrates, including p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][9] Notably, it inhibits the rapamycin-resistant phosphorylation sites (Thr37/46) on 4E-BP1, leading to a more complete shutdown of cap-dependent translation compared to rapalogs.[1][10]
- mTORC2 Inhibition: The compound effectively inhibits mTORC2, preventing the
  phosphorylation of Akt at serine 473 (Ser473).[1][3] This is a critical advantage as it blocks a
  key survival signal and prevents the feedback activation of Akt that is often observed with
  mTORC1-specific inhibitors.[1][4]

Caption: AZD-8055 vs. Rapamycin mechanism of action.

## **Pharmacological Data**

**AZD-8055** exhibits high potency and selectivity for mTOR kinase. Its activity has been quantified in various enzymatic and cell-based assays.

#### **Table 1: In Vitro Inhibitory Activity of AZD-8055**



Target / Cell Line	Assay Type	IC <sub>50</sub> Value	Reference
mTOR Kinase	Enzymatic Assay	0.8 ± 0.2 nM	[3]
ΡΙ3Κα, β, γ, δ	Enzymatic Assay	~1,000-fold less potent	[10][11]
ATM, DNA-PK	Kinase Panel	~1,000-fold less potent	[10]
H838 (NSCLC)	Cell Proliferation	20 ± 10 nM	[1][6]
A549 (NSCLC)	Cell Proliferation	50 ± 9 nM	[1][6]
U87-MG (Glioblastoma)	Cell Proliferation	53 ± 13 nM	[1][6]
TamR (Resistant Breast Cancer)	Cell Proliferation	18 nM	[8]
MCF7-X (Resistant Breast Cancer)	Cell Proliferation	24 nM	[8]
PPTP Cell Line Panel	Cell Proliferation	Median: 24.7 nM	[12]

Table 2: In Vivo Tumor Growth Inhibition by AZD-8055

U87-MG (Glioblastoma)  2.5 mg/kg, twice daily 33%  [3]  U87-MG (Glioblastoma)  5 mg/kg, twice daily 48%  [3]  U87-MG (Glioblastoma)  10 mg/kg, twice daily 77%  [3]	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition	Reference
(Glioblastoma) 5 mg/kg, twice daily 48% [3]  U87-MG 10 mg/kg, twice daily 77% [3]		2.5 mg/kg, twice daily	33%	[3]
10 mg/kg, twice daily 77% [3]		5 mg/kg, twice daily	48%	[3]
·		10 mg/kg, twice daily	77%	[3]
U87-MG (Glioblastoma) 20 mg/kg, once daily 85% [3]		20 mg/kg, once daily	85%	[3]



# **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are synthesized from published studies involving **AZD-8055**.[1]

#### mTOR Kinase Assay (ELISA-based)

This protocol assesses the direct inhibitory effect of AZD-8055 on mTOR kinase activity.

- Preparation: Immunoprecipitate full-length mTOR from HeLa cell lysates.
- Reaction: Incubate the immunoprecipitated mTOR with a specific substrate (e.g., recombinant p70S6K) in a kinase buffer containing ATP and varying concentrations of AZD-8055.
- Detection: After incubation, quantify the amount of phosphorylated substrate using a phospho-specific antibody in an ELISA format.
- Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a nonlinear regression model.

### **Cell-Based mTOR Inhibition Assay (High-Throughput)**

This assay measures the inhibition of mTORC1 and mTORC2 downstream targets in a cellular context.[1][10]

- Cell Plating: Seed cells (e.g., MDA-MB-468) in multi-well plates and allow them to adhere overnight.
- Treatment: Expose cells to a range of AZD-8055 concentrations for a defined period (e.g., 2 hours).
- Fixation & Permeabilization: Fix the cells with formaldehyde, then permeabilize with methanol or a detergent-based buffer.
- Immunostaining: Probe the cells with primary antibodies specific for phosphorylated S6 (pS6 Ser235/236, for mTORC1) and phosphorylated Akt (pAkt Ser473, for mTORC2), followed by fluorescently labeled secondary antibodies.



- Imaging & Quantification: Use a high-content imaging system or laser scanning cytometer to quantify the fluorescence intensity per cell.
- Data Analysis: Normalize the data to untreated controls and calculate IC50 values for the inhibition of each phosphorylation event.

#### **Western Blotting for Phospho-protein Analysis**

This method provides semi-quantitative analysis of target modulation.

- Cell Lysis: Treat cultured cells with AZD-8055, then lyse them in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, S6, 4E-BP1). Follow with incubation using HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of AZD-8055 in a living organism.[1][3]

- Tumor Implantation: Subcutaneously implant human tumor cells (e.g., U87-MG) into immunocompromised mice.
- Randomization: Once tumors reach a predetermined size (e.g., 0.5 cm³), randomize the animals into vehicle control and treatment groups.

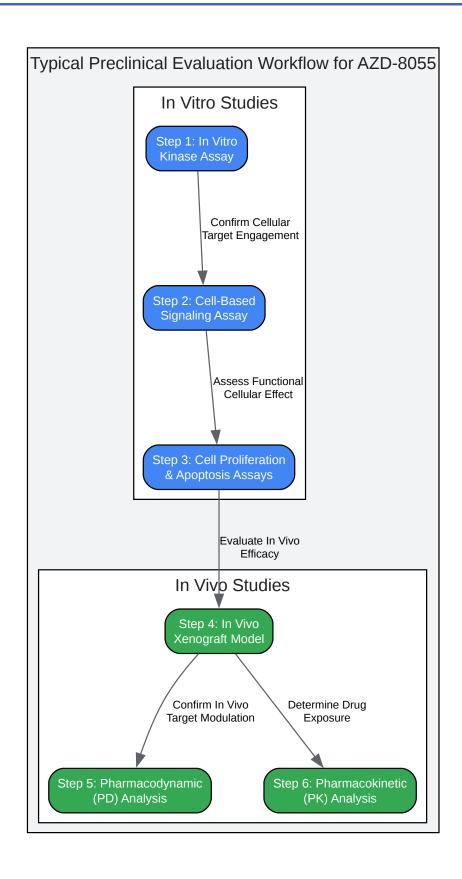
### Foundational & Exploratory





- Drug Administration: Administer AZD-8055 orally (by gavage) at specified doses and schedules (e.g., 10 mg/kg, twice daily). The vehicle is typically a solution like 30% Captisol.
   [1]
- Monitoring: Measure tumor volumes and body weight regularly (e.g., 2-3 times per week).
- Pharmacodynamic Analysis: At specified time points after the final dose, collect tumor and blood samples to analyze target modulation (pAkt, pS6) via Western blot or immunohistochemistry.[1]
- Endpoint: Continue the study until tumors in the control group reach a defined endpoint. Analyze tumor growth inhibition (TGI).





Click to download full resolution via product page

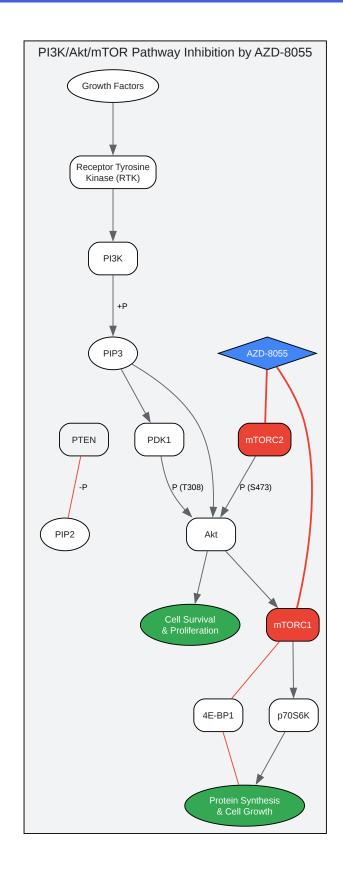
Caption: A standard workflow for the preclinical assessment of AZD-8055.



# **Signaling Pathway Analysis**

**AZD-8055** profoundly impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[13]





Click to download full resolution via product page

Caption: AZD-8055 targets both mTORC1 and mTORC2 complexes.



#### Conclusion

AZD-8055 is a first-in-class ATP-competitive mTOR kinase inhibitor that demonstrates potent and selective activity against both mTORC1 and mTORC2. Its ability to overcome the Akt feedback activation loop, a significant limitation of earlier allosteric inhibitors, represents a major therapeutic advantage.[1][4] Extensive preclinical data have validated its mechanism of action and demonstrated significant anti-tumor efficacy across a broad range of cancer models, both in vitro and in vivo.[3][14] While clinical development has faced challenges, the robust preclinical profile of AZD-8055 continues to make it a valuable tool for cancer research and a benchmark for the development of next-generation mTOR pathway inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]
- 7. stemcell.com [stemcell.com]
- 8. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]



- 11. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AZD-8055 ATP-competitive mTOR inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#azd-8055-atp-competitive-mtor-inhibitor]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com